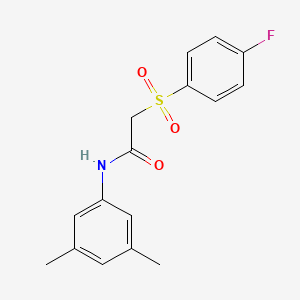

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide, commonly known as DFB, is a chemical compound that has been the subject of extensive scientific research due to its potential application in various fields.

Wissenschaftliche Forschungsanwendungen

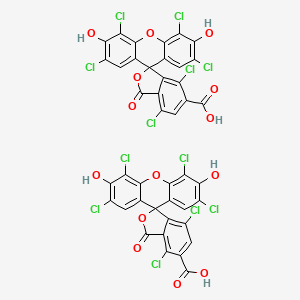

Fluorescent Molecular Probes

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide derivatives are explored as fluorescent solvatochromic dyes in research. These compounds, with their "push-pull" electron transfer system, exhibit strong solvent-dependent fluorescence. This property is highly correlated with the empirical solvent polarity parameter, ET(30), suggesting the fluorescence arises from an intramolecular charge transfer. The sensitivity of these fluorophores to the fluorescence environment, coupled with their long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts, makes them suitable for developing ultra-sensitive fluorescent molecular probes. These probes can be employed to study a variety of biological events and processes, enhancing our understanding of cellular dynamics and molecular interactions (Diwu et al., 1997).

Polymer Science for Fuel-Cell Applications

In polymer science, derivatives of this compound are utilized in the synthesis of sulfonated poly(arylene ether sulfone) block copolymers. These materials, incorporating bis(4-fluorophenyl)sulfone and 2,2-bis(4-hydroxy-3,5-dimethylphenyl)propane, exhibit promising properties for fuel-cell applications. Their proton conductivity, comparable to or exceeding that of perfluorinated ionomer membranes like Nafion, and their enhanced mechanical properties make them suitable for use in fuel-cell membranes. The pronounced phase separation observed in these copolymers, as revealed by scanning transmission electron microscopy, contributes to their high performance in fuel-cell environments (Bae et al., 2009).

Turn-On Mode Fluorescent Diarylethene

The compound is also investigated in the context of turn-on mode fluorescent diarylethene derivatives, which exhibit solvatochromism of fluorescence. This property is valuable for creating molecular probes that can adapt their fluorescent response based on solvent polarity, allowing for the detailed study of microscopic polarity in biological cells and materials. Such adaptability in fluorescence, combined with the ability to switch the fluorescent state through photoirradiation, opens up new avenues for super-resolution fluorescence imaging and the exploration of cellular microenvironments (Morimoto et al., 2018).

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO3S/c1-11-7-12(2)9-14(8-11)18-16(19)10-22(20,21)15-5-3-13(17)4-6-15/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWAVDVLLGCJMDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B2858862.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)

![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2858871.png)

![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)

![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![ethyl 2-{2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2858879.png)

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)